(2S)-4,4-difluoropyrrolidine-2-carbaldehyde
Description
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde is a fluorinated pyrrolidine derivative characterized by its stereospecific S-configuration at the 2nd position, a difluoro substitution at the 4th position, and an aldehyde functional group at the 2nd carbon (Figure 1). This compound is of significant interest in medicinal chemistry due to its role as a chiral building block in synthesizing bioactive molecules, particularly protease inhibitors and antiviral agents . The difluoro substitution enhances metabolic stability and influences ring conformation, while the aldehyde group enables diverse reactivity, such as nucleophilic additions or condensations .
Properties
Molecular Formula |
C5H7F2NO |
|---|---|
Molecular Weight |
135.11 g/mol |
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-4(2-9)8-3-5/h2,4,8H,1,3H2/t4-/m0/s1 |
InChI Key |
QMVXXBYNRQSGCK-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C=O |
Canonical SMILES |
C1C(NCC1(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions. The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must ensure high yield and purity of the compound, often requiring multiple purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: (2S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Reduction: (2S)-4,4-Difluoropyrrolidine-2-methanol
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Scientific Research Applications
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including fluorinated analogs of natural products.
Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and materials science for creating novel fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and alter its electronic properties, influencing its biological activity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₅H₇F₂NO
- Molecular Weight : 147.11 g/mol
- Melting Point : 45–48°C (estimated)
- Solubility : Miscible in polar aprotic solvents (e.g., DMF, DMSO) .
Comparison with Structurally Similar Compounds
This section compares (2S)-4,4-difluoropyrrolidine-2-carbaldehyde with three analogs: pyrrolidine-2-carbaldehyde , (2S)-4-fluoropyrrolidine-2-carbaldehyde , and (2R)-4,4-difluoropyrrolidine-2-carbaldehyde .
Structural and Electronic Differences
| Compound | Substituents | Stereochemistry | Electrophilicity (Aldehyde Carbon) |
|---|---|---|---|
| This compound | 4,4-diF | S-configuration | High (due to electron-withdrawing F) |
| Pyrrolidine-2-carbaldehyde | No substituents | Racemic | Moderate |
| (2S)-4-Fluoropyrrolidine-2-carbaldehyde | 4-monoF | S-configuration | Moderate |
| (2R)-4,4-Difluoropyrrolidine-2-carbaldehyde | 4,4-diF | R-configuration | High |
The difluoro substitution at the 4th position increases ring planarity and reduces basicity compared to non-fluorinated analogs. The electron-withdrawing effect of fluorine enhances the electrophilicity of the aldehyde group, accelerating reactions like imine formation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| This compound | 147.11 | 0.82 | 12.5 |
| Pyrrolidine-2-carbaldehyde | 99.13 | -0.34 | 32.0 |
| (2S)-4-Fluoropyrrolidine-2-carbaldehyde | 129.11 | 0.45 | 18.7 |
The difluoro analog exhibits higher lipophilicity (LogP = 0.82) compared to mono-fluoro (LogP = 0.45) and non-fluorinated (LogP = -0.34) derivatives, influencing membrane permeability and bioavailability .
Pharmaceutical Relevance
This compound is a key intermediate in synthesizing HCV NS3/4A protease inhibitors, where its difluoro substitution improves target binding affinity by 15% compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
